4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride
Description
Molecular Identity and Classification
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride possesses the molecular formula C20H25BrClNO and exhibits a molecular weight of 410.78 grams per mole. The compound's structural framework consists of a six-membered piperidine ring connected through an ethyl bridge to a substituted phenoxy group. The phenoxy moiety carries both a benzyl substituent and a bromine atom positioned at the 4 and 2 positions respectively, creating a distinctive substitution pattern that influences its chemical properties. The hydrochloride salt formation enhances the compound's stability and solubility characteristics, making it more amenable to various analytical and synthetic procedures.
The compound falls within the broader classification of piperidine derivatives, which constitute a significant class of nitrogen-containing heterocycles in organic chemistry. Piperidine itself, with the molecular formula (CH2)5NH, serves as the foundational structure for numerous pharmaceutically active compounds and synthetic intermediates. The specific substitution pattern observed in this compound places it within the subclass of aryloxy-substituted piperidines, compounds that have demonstrated diverse biological activities and synthetic utility.
The Simplified Molecular Input Line Entry System representation for this compound is BrC1=CC(CC2=CC=CC=C2)=CC=C1OCCC3CCNCC3.[H]Cl, which provides a linear notation for its complex three-dimensional structure. This notation clearly delineates the connectivity between the various structural elements, including the bromine substitution, the benzyl group attachment, and the ether linkage connecting the aromatic system to the piperidine ring through the ethyl spacer.
Historical Context in Organic Chemistry Research
The development of piperidine derivatives as research compounds traces its origins to the mid-19th century when piperidine itself was first isolated and characterized. Thomas Anderson, a Scottish chemist, initially reported piperidine in 1850, followed by independent work by Auguste Cahours in 1852, who provided the compound's name. These early discoveries established the foundation for understanding six-membered nitrogen heterocycles and their potential applications in organic synthesis.
The evolution of piperidine chemistry accelerated throughout the twentieth century as researchers recognized the structural motif's presence in numerous natural products and its utility as a building block for synthetic compounds. The industrial production of piperidine through pyridine hydrogenation using molybdenum disulfide catalysts established reliable access to this fundamental heterocycle. This development enabled the systematic exploration of substituted piperidine derivatives, including increasingly complex structures such as this compound.
The specific structural features incorporated into this compound reflect decades of research into structure-activity relationships within piperidine-containing compounds. The incorporation of aromatic ether linkages, halogen substitution, and extended alkyl chains represents sophisticated approaches to modulating molecular properties developed through systematic synthetic exploration. The compound's creation exemplifies the modern approach to heterocyclic chemistry, where multiple functional groups are strategically combined to achieve desired chemical and biological properties.
Significance in Chemical Research
The research significance of this compound extends across multiple domains of chemical investigation. The compound serves as a representative example of complex heterocyclic structures that demonstrate the capabilities of modern synthetic organic chemistry. Its multi-functional architecture provides researchers with opportunities to investigate diverse chemical transformations, including nucleophilic substitution reactions involving the bromine substituent, ether cleavage reactions, and modifications of the piperidine nitrogen center.
From a synthetic chemistry perspective, the compound offers insights into the construction of complex molecular frameworks through sequential synthetic transformations. The presence of the benzyl group, bromine atom, and ether linkage creates multiple reactive sites that can be selectively modified under appropriate conditions. This structural complexity makes the compound valuable for developing new synthetic methodologies and exploring reaction selectivity principles. The hydrochloride salt formation additionally provides opportunities to study salt effects on chemical reactivity and physical properties.
The structural elements present in this compound align with motifs commonly found in biologically active compounds, making it relevant for structure-activity relationship studies. The piperidine ring system appears in numerous pharmaceutically active compounds, including antipsychotics, analgesics, and other therapeutic agents. The specific substitution pattern observed in this compound contributes to the broader understanding of how structural modifications influence molecular properties and potential biological activities.
Structural Analogs and Related Compounds
The chemical literature reveals numerous structural analogs of this compound that share common structural motifs while exhibiting distinct substitution patterns. These related compounds provide valuable context for understanding structure-property relationships within this chemical class. One closely related compound is 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride, which bears the Chemical Abstracts Service number 1219964-29-0 and the molecular formula C16H25BrClNO. This analog substitutes a propyl group for the benzyl substituent, demonstrating how alkyl chain modifications can alter molecular properties while maintaining the core structural framework.
Another significant structural analog is 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride, identified by Chemical Abstracts Service number 1220019-39-5 with molecular formula C13H19BrClNO. This compound represents a simplified version of the target molecule, lacking the additional benzyl substitution on the phenoxy ring. The comparison between these compounds illustrates the systematic approach to structural modification employed in medicinal chemistry research, where substituents are systematically added or removed to evaluate their impact on molecular properties.
The broader family of bromophenoxy-piperidine derivatives includes compounds such as 3-(4-Bromophenoxy)piperidine, which carries Chemical Abstracts Service number 946714-44-9 and molecular formula C11H14BrNO. This compound lacks the ethyl spacer present in the target molecule, providing insights into the role of linker length in determining molecular properties. The molecular weight of 256.14 grams per mole for this analog demonstrates how structural modifications directly influence molecular size and related properties.
| Compound Name | Chemical Abstracts Service Number | Molecular Formula | Molecular Weight (g/mol) | Key Structural Difference |
|---|---|---|---|---|
| This compound | 1219982-60-1 | C20H25BrClNO | 410.78 | Reference compound |
| 4-[2-(4-Bromo-2-propylphenoxy)ethyl]piperidine hydrochloride | 1219964-29-0 | C16H25BrClNO | - | Propyl substitution instead of benzyl |
| 4-[2-(4-Bromophenoxy)ethyl]piperidine hydrochloride | 1220019-39-5 | C13H19BrClNO | 320.66 | No benzyl substitution |
| 3-(4-Bromophenoxy)piperidine | 946714-44-9 | C11H14BrNO | 256.14 | No ethyl spacer |
Additional structural diversity within this compound class is exemplified by 1-BOC-4-(4-bromophenoxy)piperidine, which incorporates a tert-butoxycarbonyl protecting group on the piperidine nitrogen. This compound, with molecular formula C16H22BrNO3 and molecular weight 368.26 grams per mole, demonstrates how protective group chemistry can be applied to modify and manipulate piperidine derivatives. The BOC group serves as a temporary protecting group that can be removed under appropriate conditions, illustrating the synthetic utility of these structural modifications.
The systematic study of these structural analogs provides researchers with comprehensive structure-property datasets that inform the design of new compounds with desired characteristics. The presence of bromine substitution across multiple analogs suggests the importance of halogen incorporation in achieving specific molecular properties. Similarly, the variation in linker length and substitution patterns offers insights into the geometric requirements for particular applications. This extensive family of related compounds demonstrates the rich chemical space accessible through systematic structural modification of the piperidine-phenoxy framework.
Properties
IUPAC Name |
4-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24BrNO.ClH/c21-19-15-18(14-17-4-2-1-3-5-17)6-7-20(19)23-13-10-16-8-11-22-12-9-16;/h1-7,15-16,22H,8-14H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWQAGZDSODIRHW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCOC2=C(C=C(C=C2)CC3=CC=CC=C3)Br.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1219982-60-1 | |
| Record name | Piperidine, 4-[2-[2-bromo-4-(phenylmethyl)phenoxy]ethyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1219982-60-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
General Synthetic Route
The key synthetic approach involves the nucleophilic substitution reaction between a suitably functionalized bromophenol derivative and a piperidine-containing ethyl halide or equivalent precursor under basic conditions. The typical steps are:
Step 1: Formation of 4-benzyl-2-bromophenol intermediate
This intermediate is either commercially sourced or synthesized through selective bromination and benzylation of phenol derivatives.Step 2: Alkylation of Piperidine
The piperidine ring is alkylated at the nitrogen with a 2-haloethyl group, or alternatively, a 2-(4-benzyl-2-bromophenoxy)ethyl moiety is introduced via nucleophilic substitution.Step 3: Coupling Reaction
The reaction between 4-benzyl-2-bromophenol and 2-(piperidin-4-yl)ethyl halide is performed in a polar aprotic solvent such as dimethylformamide (DMF) with potassium carbonate as a base to deprotonate the phenol and facilitate nucleophilic attack on the alkyl halide.Step 4: Formation of Hydrochloride Salt
The free base product is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in an organic solvent or aqueous medium, to improve crystallinity and handling.
Detailed Reaction Conditions
| Step | Reagents & Conditions | Purpose | Notes |
|---|---|---|---|
| 1 | 4-Benzyl-2-bromophenol + Piperidine derivative | Formation of ether linkage | Use of potassium carbonate as base, DMF as solvent, heating to 80–100°C for several hours |
| 2 | Potassium carbonate (K2CO3) | Deprotonation of phenol | Ensures phenolate formation for nucleophilic substitution |
| 3 | Hydrochloric acid (HCl) | Salt formation | Typically 1N HCl aqueous solution, room temperature |
| 4 | Purification | Isolation of hydrochloride salt | Crystallization or filtration |
Alternative Synthetic Strategies
Direct alkylation of piperidine with 2-(4-benzyl-2-bromophenoxy)ethyl halides: This approach involves preparing the halide intermediate first, then reacting with piperidine under basic conditions.
Use of continuous flow reactors: Industrial scale synthesis can benefit from continuous flow techniques to improve yield, reaction control, and reproducibility.
Research Findings and Optimization
The reaction proceeds efficiently in DMF with potassium carbonate, which acts both as a base and a scavenger for generated halide ions, driving the substitution forward.
Heating the reaction mixture to moderate temperatures (80–100°C) accelerates the nucleophilic substitution without significant side reactions.
The hydrochloride salt form is preferred for its enhanced stability and ease of handling in downstream applications.
Purity and yield optimization can be achieved by controlling molar ratios, reaction time, and temperature.
Summary Table of Preparation Data
| Parameter | Details |
|---|---|
| Starting Materials | 4-Benzyl-2-bromophenol, Piperidine, Potassium carbonate, Hydrochloric acid |
| Solvent | Dimethylformamide (DMF) |
| Base | Potassium carbonate (K2CO3) |
| Temperature | 80–100°C |
| Reaction Time | Several hours (typically 4–12 h) |
| Product Form | 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride |
| Molecular Weight | 410.8 g/mol |
| Purification | Crystallization or filtration of hydrochloride salt |
| Yield | Variable, optimized in continuous flow systems |
Analytical and Characterization Notes
The product is characterized by spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity.
The hydrochloride salt typically exhibits improved solubility in aqueous media, facilitating biological testing.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The phenoxy and piperidine moieties can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for nucleophilic substitution.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azide or thiocyanate derivatives, while oxidation and reduction can modify the functional groups on the phenoxy or piperidine rings.
Scientific Research Applications
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological targets.
Medicine: Explored for its pharmacological properties and potential therapeutic uses.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Substituent Effects on Lipophilicity :
- Isopropyl () and naphthyl () groups increase lipophilicity, enhancing blood-brain barrier penetration.
- Bromobenzyl () and nitro () groups introduce steric bulk and polarity, affecting solubility and metabolic stability.
Biological Activity :
- Bromo-substituted analogs () are often explored for halogen bonding in drug-receptor interactions.
- The nitro group in may confer redox activity, useful in prodrug design.
Synthetic Routes: Piperidine rings are commonly synthesized via Dieckmann cyclization or N-alkylation of pyrrolidinones, as seen in . Modifications to the phenoxyethyl chain involve nucleophilic substitution or ester hydrolysis.
Safety Profiles :
- Brominated compounds () are typically irritants (Hazard Class Xi) , while naphthyl derivatives () may pose phototoxicity risks due to aromaticity.
Biological Activity
4-[2-(4-Benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride is a synthetic compound that has gained attention for its potential biological activities, particularly as an inhibitor of acetylcholinesterase (AChE) and its interactions with various biological targets. This article explores its biochemical properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a benzyl and a bromophenoxy group. This unique structure is crucial for its biological activity, influencing its interaction with enzymes and receptors in the body.
Target Interactions
The primary mechanism of action involves the inhibition of acetylcholinesterase, an enzyme responsible for the breakdown of acetylcholine in the synaptic cleft. By inhibiting AChE, the compound increases acetylcholine levels, which can enhance neurotransmission and cognitive functions .
Binding Affinity
The binding affinity of this compound to AChE has been attributed to interactions with key amino acid residues in the enzyme's active site. These include:
- Trp84
- Trp279
- Phe330
- Phe331
This interaction is facilitated by the benzyl-piperidine moiety, which enhances the compound's affinity for the enzyme.
In Vitro Studies
Research indicates that this compound exhibits significant anti-AChE activity. In vitro studies have shown that it can effectively inhibit AChE with an IC50 value comparable to other known inhibitors . The compound's potential as a therapeutic agent for conditions like Alzheimer's disease is being explored due to its ability to increase acetylcholine levels in neuronal tissues.
Cellular Effects
The compound influences various cellular processes, including:
- Cell Signaling Pathways : It modulates cholinergic signaling, leading to enhanced cognitive function.
- Gene Expression : It may alter gene expression profiles by affecting transcription factors associated with cholinergic activity.
Case Studies and Applications
- Cognitive Enhancement : In animal models, administration of this compound resulted in improved cognitive performance in tasks dependent on cholinergic signaling .
- Antimicrobial Activity : Preliminary studies suggest that this compound may also exhibit antimicrobial properties against certain bacterial strains, although further research is needed to fully elucidate these effects .
Data Table: Biological Activity Overview
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 4-[2-(4-benzyl-2-bromophenoxy)ethyl]piperidine hydrochloride, and how can purity be maximized?
- Methodological Answer : Synthesis typically involves alkylation of 4-benzyl-2-bromophenol with 2-chloroethylpiperidine under basic conditions (e.g., NaOH), followed by HCl neutralization to form the hydrochloride salt . To maximize purity:
- Use column chromatography (silica gel, ethyl acetate/hexane gradient) for intermediate purification.
- Monitor reaction progress via TLC or HPLC to isolate byproducts.
- Recrystallize the final product from ethanol/water mixtures to achieve >95% purity.
Q. Which analytical techniques are critical for structural characterization of this compound?
- Methodological Answer : Combine:
- NMR (¹H/¹³C) to confirm substitution patterns on the piperidine ring and phenoxy group .
- High-resolution mass spectrometry (HRMS) to verify molecular formula (e.g., C₁₉H₂₁BrClNO₂).
- FTIR to identify functional groups (e.g., C-Br stretch at ~500 cm⁻¹, piperidine N-H stretches).
- X-ray crystallography (if single crystals are obtainable) for absolute stereochemical confirmation .
Q. How should researchers handle solubility challenges in biological assays?
- Methodological Answer :
- Prepare stock solutions in DMSO (≤1% v/v in final assays) to avoid precipitation.
- For aqueous buffers, use co-solvents like ethanol (up to 5%) or surfactants (e.g., Tween-80) .
- Validate solubility via dynamic light scattering (DLS) before in vitro testing.
Advanced Research Questions
Q. How can structure-activity relationships (SAR) be explored for this compound’s neuropharmacological potential?
- Methodological Answer :
- Synthesize analogs with variations in:
- Phenoxy substituents : Replace bromine with Cl/F to assess halogen effects on receptor binding .
- Piperidine ring : Introduce methyl groups at positions 3/4 to probe steric effects on dopamine receptor affinity .
- Use radioligand binding assays (e.g., D₂/D₃ receptors) and calcium flux assays to quantify functional activity. Correlate results with computational docking studies (e.g., AutoDock Vina) .
Q. What strategies resolve contradictions in reported biological activity data across similar piperidine derivatives?
- Methodological Answer :
- Standardize assay conditions : Ensure consistent cell lines (e.g., HEK293 vs. CHO), buffer pH, and incubation times .
- Perform meta-analysis of published IC₅₀ values, adjusting for variables like assay temperature and protein concentration.
- Validate key findings using orthogonal methods (e.g., compare patch-clamp electrophysiology with fluorescence-based assays) .
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in neuroprotection?
- Methodological Answer :
- In vitro models : Use iPSC-derived dopaminergic neurons treated with oxidative stressors (e.g., rotenone), measuring viability via MTT assay and mitochondrial membrane potential (JC-1 dye) .
- Pathway inhibition : Apply selective inhibitors (e.g., AKT or MAPK inhibitors) to identify signaling cascades involved.
- Transcriptomics : Perform RNA-seq to identify upregulated neuroprotective genes (e.g., BDNF, SOD1) .
Q. What are the best practices for optimizing pharmacokinetic properties in preclinical studies?
- Methodological Answer :
- Lipophilicity adjustment : Introduce polar groups (e.g., hydroxyl) to reduce logP and enhance blood-brain barrier penetration .
- Metabolic stability : Test liver microsome half-life (human/rodent) and identify major metabolites via LC-MS/MS.
- In vivo PK : Administer IV/PO doses in rodents, sampling plasma/brain tissue at intervals to calculate AUC, Cmax, and t₁/₂ .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
